molecular formula C22H21FN2O3 B2717959 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1219906-09-8

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2717959
CAS No.: 1219906-09-8
M. Wt: 380.419
InChI Key: DPKLCUOUTUYGBQ-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a sophisticated chemical hybrid designed for pharmaceutical research and development. Its structure integrates a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, a privileged scaffold in medicinal chemistry, with a fluorophenyl-substituted pyrrole, a pairing that suggests significant potential for modulating biological targets. While specific studies on this exact molecule are not available, research on highly similar compounds provides strong directional evidence for its utility. Compounds featuring the 6,7-dimethoxy-3,4-dihydroisoquinoline structure have been identified as highly selective sigma-2 receptor ligands, which are being investigated as novel therapeutics for neuropathic pain with promising antinociceptive effects in vivo . Furthermore, the 6,7-dimethoxy-3,4-dihydroisoquinoline core is a recognized intermediate in the synthesis of PRMT5 inhibitors, a key target in oncology . The incorporation of a fluorine atom on the phenyl ring is a classic bioisostere strategy in drug design, often employed to enhance metabolic stability, influence lipophilicity, and improve binding affinity through electronic effects . Researchers can leverage this compound as a versatile building block to explore its effects on various biological pathways, particularly in the realms of central nervous system (CNS) disorders and cancer. Its primary research value lies in its potential to act as a physiologically active molecule for probing muscle contractility, calcium channel function, and receptor interactions (e.g., muscarinic and 5-HT receptors), as demonstrated by studies on structurally related isoquinoline analogs . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c1-27-20-10-15-7-8-25(13-17(15)11-21(20)28-2)22(26)19-9-16(12-24-19)14-3-5-18(23)6-4-14/h3-6,9-12,24H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKLCUOUTUYGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step processes including the formation of the isoquinoline and pyrrole moieties, followed by their coupling through methanone linkage. Key steps include:

  • Formation of the isoquinoline: : The synthesis begins with the preparation of the dimethoxy-substituted isoquinoline using classic organic reactions such as the Pictet–Spengler reaction.

  • Pyrrole formation: : Separately, the pyrrole ring is synthesized, typically involving Paal-Knorr synthesis.

  • Coupling reaction: : Finally, the isoquinoline and pyrrole derivatives are coupled using a suitable methanone reagent under controlled conditions, often using a base catalyst in an anhydrous environment.

Industrial production methods: Scaling up this synthesis for industrial production would involve optimizing reaction conditions for yield and purity, as well as implementing robust purification steps such as recrystallization and chromatography.

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, potentially yielding quinones.

  • Reduction: Reduction reactions may target the carbonyl group in the methanone linkage, converting it to an alcohol.

Common reagents and conditions used in these reactions:

  • Oxidation: Reagents like KMnO₄ or CrO₃.

  • Reduction: LiAlH₄ or NaBH₄ under anhydrous conditions.

  • Substitution: Halogenation or nitration reagents under acidic conditions.

Major products formed from these reactions:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Alcohols and fully reduced compounds.

  • Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone has applications across multiple fields:

  • Chemistry: Used as a precursor for synthesizing more complex molecular structures.

  • Biology: Investigated for its potential biological activities, including interactions with proteins and enzymes.

  • Medicine: Explored for its pharmacological properties, potentially acting as an analgesic or an anti-inflammatory agent.

  • Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

Comparison with other similar compounds: Compared to other isoquinoline or pyrrole derivatives, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone shows distinct properties due to its combined structural motifs:

  • Isoquinoline derivatives: These typically exhibit different pharmacological profiles, often related to their influence on neurotransmitter systems.

  • Pyrrole derivatives:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Compound A : (6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone ()
  • Molecular Formula: C₂₇H₂₅FNO₆
  • Key Features: Substituents: 4-Methoxyphenoxy methyl group at position 1 of the dihydroisoquinoline; 2-fluorophenyl instead of 4-fluorophenyl-pyrrole. Impact: The 4-methoxyphenoxy group increases steric bulk and lipophilicity (clogP ≈ 3.8) compared to the pyrrole-containing target compound. The 2-fluorophenyl moiety may reduce σ-receptor affinity compared to 4-fluorophenyl derivatives, as para-substitution enhances receptor binding in fluorinated aromatics .
Compound B : 2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone ()
  • Molecular Formula : C₂₆H₂₃ClN₃O₃S₂
  • Key Features: Thienopyrimidine-sulfanyl group replaces the pyrrole-carbonyl moiety. Impact: The thienopyrimidine system may confer kinase inhibitory activity, diverging from the σ-receptor targeting suggested for the target compound .

Pharmacological and Physicochemical Comparison

Parameter Target Compound Compound A Compound B
Molecular Weight (g/mol) 381.43 478.50 525.06
logP (Predicted) 3.2 3.8 4.1
Hydrogen Bond Acceptors 5 7 6
Bioactivity Potential σ-receptor modulation μ-opioid receptor partial agonism Kinase inhibition (hypothesized)
Synthetic Complexity Moderate (pyrrole coupling) High (phenoxy-methyl substitution) High (thienopyrimidine synthesis)
Key Findings:
  • Lipophilicity : Compound B’s higher logP (4.1) suggests better membrane permeability but may compromise solubility.
  • Receptor Specificity: The target compound’s 4-fluorophenyl-pyrrole group aligns with σ-receptor ligands (e.g., SKF-10,047), whereas Compound A’s 2-fluorophenyl and phenoxy groups favor μ-opioid interactions .
  • Synthetic Accessibility: The target compound’s pyrrole linkage is synthetically simpler than Compound B’s thienopyrimidine-sulfanyl group, which requires multi-step heterocyclic synthesis .

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features an isoquinoline moiety and a pyrrole ring, both known for their diverse biological activities. The presence of methoxy groups enhances solubility and reactivity, which may contribute to its pharmacological profile.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties . The methoxy groups may enhance the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various pathogens. Similar isoquinoline derivatives have been reported to possess significant antibacterial and antifungal properties, suggesting that this compound could be effective in treating infections caused by resistant strains of bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is noteworthy. It may modulate inflammatory pathways, which are implicated in chronic diseases such as arthritis and cardiovascular disorders. Compounds with similar structural characteristics have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes.

Understanding the mechanisms through which this compound exerts its biological effects is essential for its development as a therapeutic agent. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Interaction : It may interact with various cellular receptors, influencing downstream signaling pathways.
  • Gene Expression Modulation : The compound could affect the expression of genes related to inflammation and oxidative stress response.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antioxidant Studies : A study demonstrated that similar isoquinoline derivatives exhibited significant DPPH radical scavenging activity, indicating strong antioxidant potential .
  • Antimicrobial Testing : In vitro tests revealed that isoquinoline-based compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research indicated that derivatives of this class could effectively reduce inflammation in animal models by inhibiting the production of inflammatory mediators .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-MethoxyquinolineQuinoline backboneAntimicrobial
Isoquinoline derivativesIsoquinoline coreAnticancer
4-HydroxycoumarinCoumarin frameworkAnticoagulant

The unique arrangement of functional groups in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone may confer distinct biological activities compared to these structurally similar compounds.

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions, requiring careful optimization to achieve high purity and yield. Methods typically include:

  • Formation of the isoquinoline core.
  • Introduction of methoxy groups via methylation reactions.
  • Coupling with pyrrole derivatives through standard coupling techniques.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)Reference
Isoquinoline SynthesisPd(OAc)₂, PPh₃DMF100°C65–75
Fluorophenyl CouplingCuI, NEt₃Ethanol80°C50–60

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic systems .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 435.18) .
  • HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?

Methodological Answer:

  • Fragment Replacement : Synthesize analogs by replacing the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to evaluate binding affinity changes .
  • Pharmacophore Modeling : Use software like Schrödinger to map electrostatic and hydrophobic interactions, highlighting critical residues (e.g., methoxy groups for H-bonding) .
  • In Silico Docking : Target enzymes like kinases or GPCRs to predict binding modes and validate via IC₅₀ assays .

Advanced: What methodological approaches resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) can arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293) and protocols across studies .
  • Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .
  • Dose-Response Curves : Repeat experiments with ≥3 biological replicates to ensure reproducibility .

Q. Table 2: Common Data Contradictions and Solutions

IssueRoot CauseResolution MethodReference
Variable IC₅₀ valuesAssay pH variabilityStandardize to pH 7.4
Off-target effectsImpurities in synthesisHPLC-MS purity check

Basic: What purification techniques are suitable for isolating this compound with high purity?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >99% purity .
  • Centrifugal Partition Chromatography (CPC) : Effective for scaling up without silica degradation .

Advanced: How to design in vivo studies addressing pharmacokinetic challenges like low bioavailability?

Methodological Answer:

  • Formulation Optimization : Use nanoliposomes or cyclodextrin complexes to enhance solubility .
  • Metabolic Stability Assays : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots .
  • Pharmacokinetic Parameters : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models via LC-MS/MS .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100 ns to identify key residues .
  • QM/MM Hybrid Models : Calculate electronic interactions at the active site (e.g., fluorophenyl π-stacking) .
  • Free Energy Perturbation (FEP) : Predict ΔG changes upon substituent modification to guide SAR .

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